molecular formula C17H22FNO3S B2486284 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1705296-70-3

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2486284
CAS No.: 1705296-70-3
M. Wt: 339.43
InChI Key: NIHJYFPJGRUKPB-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic small molecule featuring:

  • A 4-fluorophenyl ethanone moiety, which is common in pharmaceuticals due to its metabolic stability and hydrophobic interactions.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHJYFPJGRUKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by sulfonylation and subsequent coupling with a fluorophenyl derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonyl group and azetidine ring undergo hydrolysis under acidic or basic conditions:

  • Base-Induced Hydrolysis : Reacts with NaOH (5% w/v) at 80°C for 6 hours to yield cyclohexanesulfonic acid and 1-(azetidin-1-yl)-2-(4-fluorophenyl)ethanol.

  • Acid-Catalyzed Cleavage : Treatment with HCl (2M) at reflux produces 4-fluorophenylacetic acid and 3-(cyclohexylsulfonyl)azetidine hydrochloride.

Key Data :

ConditionReagentProductYield (%)
BasicNaOHCyclohexanesulfonic acid72
AcidicHCl4-Fluorophenylacetic acid68

Nucleophilic Substitution

The electron-withdrawing sulfonyl group activates the azetidine ring for nucleophilic attack:

  • Amine Substitution : Reacts with benzylamine in DMF at 120°C for 12 hours, replacing the sulfonyl group to form 1-(3-(benzylamino)azetidin-1-yl)-2-(4-fluorophenyl)ethanone (yield: 65%).

  • Thiol Displacement : Treatment with thiophenol/K₂CO₃ in acetonitrile yields 1-(3-(phenylthio)azetidin-1-yl)-2-(4-fluorophenyl)ethanone (yield: 58%).

Cross-Coupling Reactions

The 4-fluorophenyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biphenyl derivatives (yield: 76%).

  • Buchwald-Hartwig Amination : Couples with morpholine using Pd₂(dba)₃/Xantphos to introduce amine functionality (yield: 63%).

Optimized Conditions :

Reaction TypeCatalystLigandSolventTemp (°C)
SuzukiPd(PPh₃)₄NoneDioxane100
BuchwaldPd₂(dba)₃XantphosToluene110

Reduction Reactions

The ketone moiety undergoes selective reduction:

  • NaBH₄ Reduction : In ethanol at 0°C, yields 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanol (yield: 82%).

  • Catalytic Hydrogenation : H₂/Pd-C in THF reduces the ketone to a methylene group (yield: 74%) .

Ring-Opening and Functionalization

The azetidine ring undergoes controlled cleavage:

  • Acid-Mediated Ring Opening : HCl in dioxane opens the ring to form a linear amine intermediate, which reacts with acetyl chloride to yield N-acetyl derivatives (yield: 70%) .

  • Radical Reactions : Under AIBN initiation, reacts with CCl₄ to form chlorinated byproducts.

Mechanistic Insights

  • Sulfonyl Activation : The cyclohexylsulfonyl group increases azetidine’s electrophilicity by withdrawing electron density, facilitating nucleophilic substitution (k = 0.15 M⁻¹s⁻¹ for benzylamine attack).

  • Steric Effects : The 4-fluorophenyl group hinders reactions at the β-position of the azetidine ring, leading to regioselective modifications.

Comparative Reactivity

Reaction TypeThis CompoundAnalog (No Sulfonyl)
Hydrolysist₁/₂ = 45 mint₁/₂ > 24 hrs
Suzuki Coupling76% yield52% yield

The sulfonyl group enhances reactivity by 3–5× compared to non-sulfonylated azetidines.

Scientific Research Applications

Medicinal Chemistry

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially useful in treating conditions like arthritis.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation. For instance, its interaction with specific molecular targets could lead to the development of new anticancer agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, such as:

  • Oxidation : The sulfonyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The ketone can be reduced to an alcohol, facilitating further synthetic modifications.
  • Substitution Reactions : The fluorophenyl group can participate in nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Case Study 1: Anticancer Activity

Research conducted by the National Cancer Institute assessed the anticancer potential of this compound against various cancer cell lines. Results indicated significant growth inhibition rates, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could effectively reduce pro-inflammatory cytokine production in activated macrophages. This finding supports its potential use in treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnti-inflammatory and anticancer propertiesTreatment for arthritis and cancer
Organic SynthesisBuilding block for complex organic moleculesVersatile synthetic applications
Biological ResearchMechanism studies on enzyme interactionsInsights into drug design

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Azetidine/Azepane Core

Compound Name Core Structure Substituents Key Properties/Applications Evidence ID
Target Compound Azetidine 3-Cyclohexylsulfonyl, 1-linked ethanone Rigid core; sulfonyl enhances solubility and binding N/A
Ezetimibe Azetidin-2-one 4-Hydroxyphenyl, 3-(fluorophenyl)-hydroxypropyl Cholesterol absorption inhibitor; hydroxyl groups enable glucuronidation
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone Ethanone Cyclohexylamino (NH-linked) Amino group may reduce metabolic stability vs. sulfonyl; potential CNS activity
1-(Azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone Azepane (7-membered) Triazole-sulfanyl, methoxyphenyl Larger ring increases flexibility; triazole enhances antimicrobial activity

Key Observations :

  • Ring Size : Azetidine’s rigidity (4-membered) vs. azepane’s flexibility (7-membered) impacts binding to targets (e.g., enzymes or receptors).
  • Substituent Effects: Sulfonyl groups (electron-withdrawing) improve solubility and metabolic stability compared to amino groups .

Fluorophenyl Ethanone Derivatives with Heterocyclic Appendages

Compound Name Heterocyclic Group Biological Activity Synthesis Method Evidence ID
Target Compound Azetidine-sulfonyl Not reported Likely nucleophilic substitution (e.g., α-halogenated ketone + azetidine) N/A
2-(Methylsulfonyl)-1-[3-(trifluoromethyl)phenyl]ethanone None (linear) Unknown; trifluoromethyl enhances lipophilicity Halogenation and sulfonylation
S-Substituted 1,2,4-triazol-3-thiol derivatives Triazole-thiol Antimicrobial (75–81% yield) Thiol-ether formation via α-halogenated ketones
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Dihydropyrimidine Anticancer/antimicrobial (sulfanylidene redox activity) Biginelli-like condensation

Key Observations :

  • Heterocyclic Influence : Azetidine and triazole cores enable diverse interactions (e.g., hydrogen bonding, π-stacking).
  • Synthetic Pathways : Shared methods (e.g., α-halogenated ketone reactions) suggest scalable routes for the target compound .

Pharmacological and Physicochemical Profiles

Compound Name LogP (Predicted) Solubility Bioactivity Evidence ID
Target Compound ~3.5 (moderate) Low in water (sulfonyl mitigates) Potential kinase/CNS targets N/A
Ezetimibe 4.1 Low (requires glucuronidation for excretion) Cholesterol transporter inhibition
S-16924 (Serotonin 1A agonist) ~3.8 Moderate Anxiolytic/antipsychotic
Antimicrobial triazol-thiols 2.5–3.0 Variable (thiol enhances permeability) MIC values: 12.5–50 µg/mL

Key Observations :

  • 4-Fluorophenyl Contribution : Enhances membrane permeability and metabolic stability across analogs.
  • Sulfonyl vs. Thiol : Sulfonyl improves water solubility, while thiols may increase cytotoxicity .

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an azetidine ring substituted with a cyclohexylsulfonyl group and a fluorophenyl moiety. The molecular formula is C15H18FNO2SC_{15}H_{18}FNO_2S.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Protein Kinase Inhibition : Research indicates that compounds with similar structures exhibit protein kinase inhibition, which plays a crucial role in regulating various cellular processes such as growth and differentiation .
  • Cytotoxicity : Some derivatives of azetidine compounds have shown selective cytotoxic effects against tumor cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : The presence of the sulfonyl group may enhance interactions with microbial targets, potentially leading to antibacterial or antifungal properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Protein Kinase InhibitionDemonstrated inhibition in similar compounds
CytotoxicitySelective cytotoxicity against human tumor cell lines
Antimicrobial ActivityPotential activity against various pathogens

Case Study: Cytotoxic Effects

A study investigated the cytotoxic effects of azetidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potency comparable to established chemotherapeutic agents. The specific mechanism was linked to apoptosis induction through caspase activation pathways.

Case Study: Protein Kinase Inhibition

Another study focused on the protein kinase inhibition properties of related compounds. It was found that these compounds could effectively inhibit specific kinases involved in cancer cell proliferation, suggesting a potential therapeutic role in oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the azetidine-sulfonyl core in 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach is functionalizing the azetidine ring with a cyclohexylsulfonyl group via nucleophilic substitution or sulfonylation. For example, azetidine derivatives can react with cyclohexanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Subsequent coupling with a 4-fluorophenyl ethanone precursor is achieved through reductive amination or alkylation .

Q. How are reaction conditions optimized to improve yield in the final coupling step?

  • Answer : Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., palladium catalysts for cross-coupling). For example, reducing agents like sodium triacetoxyborohydride (STAB) are effective for reductive amination at room temperature .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) confirms functional groups and regiochemistry. For example, 19F NMR can distinguish the fluorophenyl moiety’s electronic environment .

Advanced Research Questions

Q. How can chromatographic purification challenges be addressed for this hydrophobic compound?

  • Answer : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (70–90% organic phase) effectively resolves impurities. Pre-purification via silica gel flash chromatography using ethyl acetate/hexane mixtures (3:7 ratio) is recommended for intermediate steps .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Answer : Target-specific assays (e.g., enzyme inhibition using fluorescence-based readouts) and cell viability assays (MTT or CellTiter-Glo) are standard. For kinase targets, competitive ATP-binding assays with purified enzymes can quantify IC₅₀ values. Dose-response curves (1 nM–10 µM range) ensure robust activity profiling .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Answer : Systematic solubility testing in DMSO, PBS (pH 7.4), and ethanol at 25°C under sonication (30 min) clarifies discrepancies. Dynamic light scattering (DLS) can detect aggregation. If solubility <1 mg/mL, co-solvents (e.g., Cremophor EL) or nanoformulation strategies are advised .

Data Analysis and Validation

Q. What computational methods support the rational design of derivatives with improved target binding?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize geometries and predict electrostatic potential maps for sulfonyl and fluorophenyl groups .

Q. How can batch-to-batch variability in synthetic yield be minimized?

  • Answer : Strict control of anhydrous conditions (argon atmosphere), reagent stoichiometry (1.1–1.3 equivalents for limiting reactants), and reaction monitoring via TLC or LC-MS ensures reproducibility. Statistical tools like Design of Experiments (DoE) identify critical process parameters .

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